3-(4-bromophenyl)-4-methyl-1H-pyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Research
The history of pyrazole chemistry dates back to the late 19th century, with its discovery marking a significant milestone in heterocyclic chemistry. Initially, the synthesis of the pyrazole ring was a focal point of academic exploration. Over the decades, research has evolved from fundamental synthesis to the exploration of the diverse applications of pyrazole derivatives. The versatility of the pyrazole scaffold, allowing for substitutions at various positions, has fueled continuous interest and innovation in the field.
Prevalence and Versatility of Pyrazole Heterocycles in Diverse Scientific Fields
Pyrazole and its derivatives are not merely academic curiosities; they are integral components in a wide array of scientific and technological applications. Their prevalence is a testament to their remarkable versatility. In medicinal chemistry, the pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals. Beyond medicine, pyrazoles are crucial in the development of agrochemicals, such as herbicides and fungicides, and have found applications in materials science as dyes and fluorescent probes. globalresearchonline.netorientjchem.org
Academic Research Focus on 3-(4-bromophenyl)-4-methyl-1H-pyrazole as a Representative Bromophenyl Pyrazole Scaffold
While extensive research on this compound is not widely documented in publicly available literature, its structure is representative of a class of compounds that are of significant interest to researchers. The presence of a bromophenyl group offers a site for further functionalization through cross-coupling reactions, a powerful tool in modern organic synthesis. The methyl group on the pyrazole ring can influence the compound's electronic properties and steric profile, which in turn can affect its biological activity and material properties. The characterization of this compound, including its 1H NMR spectrum, confirms its synthesis and availability for research purposes. chemicalbook.com
Table 1: Spectroscopic Data for 3-(4-Bromophenyl)-1-methyl-1H-pyrazole
| Type of Spectrum | Data Interpretation | Source |
| 1H NMR | The proton NMR spectrum provides evidence for the specific arrangement of protons in the molecule, confirming the presence of the methyl and bromophenyl groups attached to the pyrazole core. | chemicalbook.com |
Overview of Research Trajectories for Related Pyrazole Derivatives
The research landscape for pyrazole derivatives is rich and varied, with several key trajectories that provide context for the potential applications of this compound.
Medicinal Chemistry: A significant area of research is the development of pyrazole-based therapeutic agents. For instance, derivatives of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and investigated for their potential biological activities. nih.gov The synthesis of pyrazoline derivatives, such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, and the evaluation of their biological effects on organisms like rainbow trout alevins, highlight the ongoing search for new bioactive molecules. nih.gov
Crystal Engineering and Materials Science: The solid-state properties of pyrazole derivatives are another active area of research. The crystal structure of the related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, has been determined, providing insights into its molecular geometry and intermolecular interactions. researchgate.net Such studies are crucial for the design of new materials with specific optical or electronic properties.
Synthetic Methodology: The development of novel and efficient methods for the synthesis of substituted pyrazoles remains a key research focus. For example, the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde serves as a precursor for creating a variety of other pyrazole derivatives. researchgate.net
Table 2: Properties of a Related Isomer: 3-(4-bromophenyl)-5-methyl-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C10H9BrN2 | nih.gov |
| Molecular Weight | 237.10 g/mol | nih.gov |
| Physical Description | Solid | researchgate.net |
| Melting Point | Not available | |
| Solubility | Not available | |
| CAS Number | 948293-34-3 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
208511-70-0 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
InChI Key |
ICJRBQCMYWPUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 4 Bromophenyl 4 Methyl 1h Pyrazole and Its Derivatives
Established Synthetic Pathways to the 3-(4-bromophenyl)-4-methyl-1H-pyrazole Scaffold
The construction of the this compound framework can be achieved through several reliable synthetic methods. These approaches primarily involve the formation of the pyrazole (B372694) ring from acyclic precursors.
Cyclocondensation Reactions Utilizing 1,3-Diketones and Hydrazine (B178648) Derivatives
The most classical and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov In the context of this compound, this would typically involve the reaction of a 1-(4-bromophenyl)-2-methyl-1,3-butanedione with hydrazine hydrate.
A significant advancement in this area is the one-pot synthesis of pyrazoles from ketones and acid chlorides. organic-chemistry.org In this method, 1,3-diketones are generated in situ and subsequently reacted with hydrazine without the need for isolation. organic-chemistry.org This approach is highly efficient and tolerates a variety of functional groups. organic-chemistry.org For instance, the reaction of an appropriate ketone with 4-bromobenzoyl chloride in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) would generate the necessary 1,3-diketone intermediate, which upon addition of hydrazine, would yield the target pyrazole. organic-chemistry.orgnih.gov The choice of base and solvent is crucial, with lithium bases in toluene (B28343) often providing optimal yields. organic-chemistry.org
The regioselectivity of the cyclocondensation reaction is an important consideration, especially when using substituted hydrazines. nih.gov The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can lead to the formation of two regioisomers. nih.govbeilstein-journals.org The electronic and steric properties of the substituents on both the diketone and the hydrazine influence the product distribution. nih.gov
| 1,3-Diketone Precursor | Hydrazine Derivative | Key Features | Reference |
|---|---|---|---|
| In situ generated from a ketone and an acid chloride | Hydrazine | One-pot, rapid, and general method. | organic-chemistry.org |
| 1,3-Dicarbonyl compounds | Substituted hydrazines | Can lead to regioisomeric products depending on substituents. | nih.gov |
| β-ketoesters | Hydrazine | Used for the one-pot synthesis of pyrazoles catalyzed by SmCl3. | beilstein-journals.org |
Multicomponent Reaction (MCR) Approaches for Pyrazole Ring Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives.
One such approach involves the reaction of 1,3-diketones, aldehydes, and hydrazines, catalyzed by an ionic liquid such as [bmim][InCl4]. beilstein-journals.org This method offers high regioselectivity and yields for a range of aldehydes. beilstein-journals.org Another MCR strategy for synthesizing pyrazoles involves the reaction of ethyl acetoacetate (B1235776), hydrazines, and a catalytic amount of imidazole (B134444) in an aqueous medium, presenting a green synthetic route. nih.govacs.org
Furthermore, a one-pot, four-component condensation of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free conditions using a Brønsted acid ionic liquid catalyst has been reported for the synthesis of polysubstituted pyrazoles. researchgate.net These MCRs provide a convergent and atom-economical pathway to highly functionalized pyrazole scaffolds. nih.gov
| Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| 1,3-Diketones, Aldehydes, Hydrazines | [bmim][InCl4] (ionic liquid) | High regioselectivity and yields. | beilstein-journals.org |
| Ethyl acetoacetate, Hydrazines | Imidazole / Aqueous media | Green synthetic approach. | nih.govacs.org |
| Aryl aldehydes, Propanedinitrile, Hydrazine hydrate, Ethyl acetoacetate | Brønsted acid ionic liquid / Solvent-free | One-pot, four-component synthesis of polysubstituted pyrazoles. | researchgate.net |
Transition-Metal Catalyzed Synthesis Strategies
Transition-metal catalysis offers versatile and efficient methods for the construction of pyrazole rings. Copper-catalyzed reactions have been particularly useful. For instance, a one-pot process has been developed where arylboronic acids are coupled with a Boc-protected diimide under copper catalysis to form a hydrazine precursor in situ. nih.govbeilstein-journals.org This is followed by the removal of the Boc protecting groups and subsequent cyclocondensation with a 1,3-dicarbonyl compound to afford the pyrazole. nih.govbeilstein-journals.org This method allows for the introduction of diverse functionalities at the N1 position of the pyrazole ring. nih.govbeilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also valuable for synthesizing substituted pyrazoles. rsc.orgnih.gov For example, a pre-functionalized pyrazole, such as dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, can be coupled with phenylboronic acid to introduce a phenyl group at the 4-position. rsc.org While this example introduces a phenyl group, the methodology can be adapted for the synthesis of the 4-methyl analog.
Specific Functionalization Methods, Including Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.org
In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring. For example, the reaction of hydrazones with the Vilsmeier reagent can lead to cyclization and formylation in a single step, yielding 4-formyl pyrazoles. igmpublication.orgrsc.org Specifically, the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde has been achieved through the formylation of a semicarbazone precursor using the Vilsmeier-Haack reaction. researchgate.net This aldehyde can then serve as a versatile intermediate for further modifications.
The reaction conditions, such as temperature and reaction time, can be optimized to achieve good yields of the desired formylated pyrazole. rsc.orgarkat-usa.org
Strategies for Derivatization of this compound
Once the this compound scaffold is constructed, it can be further modified to introduce a variety of functional groups, expanding its chemical diversity and potential applications.
N-Substitution Modifications on the Pyrazole Ring
The nitrogen atom at the N1 position of the pyrazole ring is a common site for derivatization. N-substitution can significantly influence the biological and physical properties of the resulting compounds.
Alkylation and arylation reactions are frequently employed to introduce substituents at the N1 position. For example, reaction with alkyl halides or aryl halides under basic conditions can lead to N-substituted pyrazoles. The regioselectivity of N-alkylation can be an issue, potentially yielding both N1 and N2 substituted isomers. However, in many cases, one isomer is predominantly formed.
A variety of N-substituted pyrazoles have been synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov This approach directly incorporates the desired substituent at the nitrogen atom during the ring formation step. For instance, reacting a suitable 1,3-diketone with a substituted hydrazine like phenylhydrazine (B124118) or methylhydrazine will yield the corresponding N-phenyl or N-methyl pyrazole. nih.govbeilstein-journals.org
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Cyclocondensation | 1,3-Dicarbonyl compounds and substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) | Direct incorporation of the N-substituent during ring formation. Can produce regioisomers. | nih.gov |
| Copper-catalyzed coupling | Arylboronic acids and Boc-protected diimide, followed by cyclocondensation | Versatile method for introducing various functional groups at the N1 position. | nih.govbeilstein-journals.org |
| Alkylation/Arylation | Alkyl halides or aryl halides in the presence of a base | Post-synthetic modification of the pyrazole ring. | nih.gov |
Systematic Variations and Substitutions on the Bromophenyl Moiety
The 4-bromophenyl group at the 3-position of the pyrazole ring serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions. The bromine atom can be readily substituted with a wide array of functional groups, enabling the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.
Researchers have successfully employed palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. For instance, the reaction of pyrazole triflates, derived from the corresponding hydroxypyrazoles, with various boronic acids allows for the introduction of substituted aryl and heteroaryl groups. ktu.edu This methodology has proven effective for the functionalization of the pyrazole core. ktu.edu
The following table summarizes representative examples of substitutions on the bromophenyl moiety of pyrazole derivatives, showcasing the versatility of these synthetic approaches.
| Starting Material | Reagents and Conditions | Product | Reference |
| Pyrazole triflate | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyrazole | ktu.edu |
| 3-(4-bromophenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Primary amines | Pyrazolo[1,5-a] researchgate.netthieme-connect.comdiazepin-4-ones | nih.gov |
| (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones | Intramolecular cyclization | 6-bromo-4-trifluoromethyl-quinolines | researchgate.net |
Modifications and Substituent Introductions at the Methyl Group and Other Pyrazole Ring Positions
Beyond the bromophenyl moiety, the methyl group at the 4-position and other positions on the pyrazole ring offer additional sites for chemical modification. While direct functionalization of the methyl group can be challenging, strategies often involve the synthesis of pyrazole precursors with desired substituents already in place.
For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, providing a versatile intermediate for further transformations. ktu.edu This aldehyde can then be converted into a variety of other functional groups or used in condensation reactions to build more complex molecular architectures. Lithiation methods have also been employed to introduce formyl or hydroxymethyl groups at the 5-position of N-protected 4-phenylpyrazoles. rsc.org
Furthermore, the nitrogen atoms of the pyrazole ring can be alkylated to introduce additional diversity. The regioselectivity of N-alkylation of asymmetrically substituted pyrazoles can be a challenge, often leading to a mixture of regioisomers. nih.gov However, careful selection of reaction conditions and the use of directing groups can favor the formation of a specific isomer. nih.gov
The table below provides examples of modifications at various positions of the pyrazole ring.
| Starting Material | Reagents and Conditions | Modification | Reference |
| 1-phenyl-1H-pyrazol-3-ol | Vilsmeier-Haack reagent | Formylation at C4 | ktu.edu |
| N-(tetrahydropyran-2-yl)-4-phenylpyrazole | n-Butyllithium, DMF | Formylation at C5 | rsc.org |
| Ethyl 1H-pyrazole-3(5)-carboxylate | Alkyl halide, K2CO3 | N-alkylation | nih.gov |
Fusion Reactions to Form Novel Polycyclic Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)
The inherent reactivity of the pyrazole ring, particularly when appropriately functionalized, allows for its use as a building block in the synthesis of fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, for example, are an important class of compounds with significant biological activities. nih.gov
The synthesis of these fused systems often involves the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species. nih.gov For instance, the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. nih.gov The Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, is another classical method for constructing the pyrazolo[3,4-b]pyridine scaffold. nih.gov
The following table illustrates examples of fusion reactions leading to polycyclic heterocyclic systems.
| Pyrazole Derivative | Reaction Partner | Fused System | Reference |
| 3-Aminopyrazole | 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 3,4-Difunctionalized pyrazoles | Dry ammonia | Pyrazolo[4,3-c]pyridines | ktu.edu |
Advancements in Green Chemistry Applications for Pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netnih.gov This involves the use of environmentally friendly solvents, recyclable catalysts, and the development of atom-economical reaction protocols. nih.govresearchgate.net
Utilization of Environmentally Benign Solvents and Catalysts
Water has emerged as a preferred green solvent for pyrazole synthesis due to its abundance, non-toxicity, and non-flammability. thieme-connect.comresearchgate.net Many reactions, including multicomponent reactions for the synthesis of pyranopyrazoles, have been successfully carried out in aqueous media. nih.gov The use of water as a solvent can also simplify product isolation and purification.
In addition to benign solvents, the development of recyclable catalysts is a key aspect of green pyrazole synthesis. Heterogeneous catalysts, such as silica-supported sulfuric acid and Amberlyst-70, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. thieme-connect.comresearchgate.net Biocatalysts and organocatalysts, like taurine, are also gaining attention as non-toxic and biodegradable alternatives to traditional metal catalysts. researchgate.net
Development of Atom-Economical and Waste-Reducing Protocols
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. nih.gov One-pot and multicomponent reactions are particularly attractive in this regard as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste generation. researchgate.net
The table below highlights some green chemistry approaches applied to pyrazole synthesis.
| Green Chemistry Principle | Application in Pyrazole Synthesis | Example | Reference |
| Benign Solvents | Use of water as a reaction medium | Synthesis of pyranopyrazoles in water | nih.gov |
| Recyclable Catalysts | Use of solid acid catalysts | Amberlyst-70 catalyzed condensation | researchgate.net |
| Atom Economy | One-pot multicomponent reactions | Synthesis of 5-aminopyrazole-4-carbonitriles | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of pyrazolo[1,5-a]pyrimidines | rsc.org |
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Correlation of Structural Features of 3-(4-bromophenyl)-4-methyl-1H-pyrazole Derivatives with In Vitro Biological Potency
The biological potency of derivatives of this compound is intricately linked to their structural features. The pyrazole (B372694) core serves as a versatile scaffold, and substitutions at various positions can dramatically alter the compound's interaction with biological targets. frontiersin.org
For instance, in a series of pyrazole-based inhibitors of meprin α and β, the 3,5-diphenylpyrazole (B73989) scaffold demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov The introduction of different substituents on the phenyl rings allowed for a detailed exploration of the SAR. The nature and position of these substituents significantly impact potency. Generally, electron-withdrawing groups can influence the electronic properties of the pyrazole ring and its binding affinity. frontiersin.org
The following table summarizes the inhibitory activities of selected 3,4,5-substituted pyrazole derivatives against meprin α, highlighting the impact of structural modifications.
| Compound | R1 | IC50 (nM) for Meprin α |
| 7a | Phenyl | 15 ± 2 |
| 14a | Methyl | 130 ± 20 |
| 14b | Benzyl | >1000 |
| 14c | Cyclopentyl | 18 ± 5 |
This table is based on data from a study on pyrazole-based inhibitors of meprin α and β and is intended for illustrative purposes. nih.gov
Impact of Substituent Positions (e.g., N1, C3, C4, C5) and Stereochemistry on Molecular Interactions
N1 Position: The substituent at the N1 position can significantly affect the molecule's pharmacokinetic and pharmacodynamic properties. For example, in the context of cannabinoid receptor 1 (CB1) antagonists, modifications at the N1 position of the pyrazole ring have been extensively explored. The nature of the aryl group at N1 can influence π-π stacking interactions within the receptor's binding pocket. researchgate.net
C3 and C5 Positions: These positions are often occupied by aryl groups, and their substitution patterns are crucial for target affinity and selectivity. The presence of a 4-bromophenyl group at the C3 position is a common feature in many bioactive pyrazole derivatives. nih.govresearchgate.netresearchgate.net The electronic nature and size of substituents on these aryl rings can modulate binding interactions. For instance, the replacement of the pyrazole 5-aryl moiety with an alkynylthiophene in a series of CB1 receptor antagonists demonstrated that this position is amenable to significant structural changes while maintaining potency. researchgate.net
C4 Position: The C4 position is often substituted with smaller groups like methyl or can be part of a larger ring system. The methyl group in this compound can provide a critical steric interaction within a binding site or influence the conformation of the adjacent aryl groups.
The stereochemistry of substituents, particularly when chiral centers are present, can also play a pivotal role. The differential activity of enantiomers is a well-established principle in pharmacology, arising from the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target.
Rational Design Strategies for Enhancing Target Selectivity and Affinity
Rational drug design aims to develop compounds with high affinity for their intended target and minimal off-target effects. For pyrazole derivatives, several strategies have been employed to enhance selectivity and affinity.
One approach involves the use of bioisosteric replacements, where a functional group is replaced by another with similar physical and chemical properties. This can lead to improved potency, selectivity, or metabolic stability. For example, the pyrazole core itself can be considered a bioisostere of an amide functional group. nih.gov In the development of CB1 receptor antagonists, the pyrazole ring of rimonabant (B1662492) has been replaced with other heterocycles like imidazoles and triazoles to explore new chemical space and improve properties. nih.gov
Furthermore, structure-based drug design, which utilizes the three-dimensional structure of the target protein, can guide the modification of ligands to optimize interactions with the binding site. Docking studies can predict how a molecule will bind to a receptor, allowing for the rational design of new derivatives with improved affinity. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a known target structure, ligand-based methods such as pharmacophore modeling are invaluable. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity.
For pyrazole derivatives, pharmacophore models have been developed to identify key features required for their antimicrobial or anti-tubercular activities. nih.govnih.gov These models typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic centers. nih.gov A five-point pharmacophore model (AADHR_1) was successfully used to identify and design potent anti-tubercular pyrazole derivatives. nih.gov Such models can then be used to screen virtual compound libraries to identify new potential lead structures. nih.govacs.org
The following table illustrates a hypothetical pharmacophore model for a class of pyrazole derivatives, highlighting the key features for biological activity.
| Feature | Type | Description |
| F1 | Hydrogen Bond Acceptor | Essential for interaction with a specific residue in the target protein. |
| F2 | Hydrogen Bond Donor | Crucial for forming a hydrogen bond with the active site. |
| F3 | Hydrophobic/Aromatic Center | Important for van der Waals or π-π stacking interactions. |
This table represents a generalized pharmacophore model based on common features identified in studies of pyrazole derivatives. nih.gov
Exploration of Isosteric Replacements and Bioisosterism for SAR Optimization
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for fine-tuning the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov
In the context of pyrazole derivatives, this strategy has been widely applied. For example, in the development of prolylcarboxypeptidase (PrCP) inhibitors, the pyrazole ring was successfully used as a non-classical bioisostere for an amide group. nih.gov This replacement maintained potency while potentially offering advantages in terms of metabolic stability or other pharmacokinetic properties.
Another example is the bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant with an oxadiazole ring, which led to a novel class of CB1 receptor antagonists. rsc.org Similarly, the pyrazole 5-aryl moiety has been replaced with alkynylthiophenes, demonstrating the viability of this approach in discovering new potent and selective compounds. researchgate.net These examples underscore the utility of bioisosterism in optimizing the SAR of pyrazole-based compounds.
Mechanistic Insights into Biological and Molecular Interactions in Vitro and in Silico
Enzyme Inhibition Studies and Mechanistic Elucidation
Derivatives of the 3-(4-bromophenyl)-1H-pyrazole scaffold have demonstrated inhibitory activity against a range of critical enzymes involved in pathological processes. The specific nature of these interactions, from competitive binding at active sites to allosteric modulation, has been explored through detailed mechanistic studies.
Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents due to their essential role in DNA replication, repair, and recombination. nih.gov Several studies have focused on pyrazole (B372694) derivatives as a new class of DNA gyrase inhibitors, distinct from traditional quinolones and coumarins. nih.govnih.gov
A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.gov In this series, while the core is not the exact title compound, the 3-(4-bromophenyl)-1H-pyrazole moiety is a constant feature. One derivative, compound 3k (N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide), showed potent inhibitory activity against DNA gyrase from Staphylococcus aureus and Bacillus subtilis. nih.gov Docking simulations with the S. aureus DNA gyrase active site were performed to understand the binding mode. nih.govresearchgate.net These studies suggested that the pyrazole ring and its substituents form crucial interactions within the enzyme's binding pocket. nih.govresearchgate.net Another study also highlighted pyrazole derivatives as potent inhibitors against clinically isolated quinolone-resistant Gram-positive bacteria. nih.gov
In silico studies have been used to predict the potential of pyrazole derivatives as S. aureus DNA gyrase inhibitors, with some synthesized compounds showing moderate antibacterial activity. nih.gov These findings underscore the potential of the 3-(4-bromophenyl)-1H-pyrazole scaffold as a foundation for developing new antibacterial agents that target bacterial topoisomerases. nih.govresearchgate.net
Table 1: DNA Gyrase Inhibitory Activity of a Representative Derivative Data sourced from in vitro assays on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Source |
| Compound 3k ¹ | Staphylococcus aureus DNA gyrase | 0.15 | nih.govresearchgate.net |
| Compound 3k ¹ | Bacillus subtilis DNA gyrase | 0.25 | nih.govresearchgate.net |
| ¹Compound 3k is N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide. |
The versatility of the pyrazole scaffold extends to the inhibition of enzymes central to inflammation, cancer, and metabolic disorders.
p38 Mitogen-Activated Protein Kinase (p38MAPK): The p38MAPK pathway is a key regulator of cellular responses to stress and is implicated in inflammatory diseases and cancer. nih.gov While direct inhibition by 3-(4-bromophenyl)-4-methyl-1H-pyrazole is not explicitly detailed, studies on structurally related kinase inhibitors suggest that pyrazole-based compounds can be designed to target such pathways. For instance, combined inhibition of PIKfyve and p38MAPK has been shown to synergistically disrupt autophagy in cancer cells. nih.gov
Other Kinases: Pyrazole derivatives are recognized as a "privileged scaffold" in kinase inhibitor design. nih.govnih.gov Different series of pyrazolo-based compounds have been synthesized and shown to inhibit various kinases, including Haspin, CLK1, CDK9, GSK3, FLT3, and Aurora Kinase B. nih.govnih.govresearchgate.net For example, a series of 1-H-pyrazole-3-carboxamide derivatives demonstrated potent inhibition of FLT3 and Cyclin-Dependent Kinases (CDKs) like CDK2, CDK4, and CDK6. nih.gov The specific substitution pattern on the pyrazole ring dictates the kinase selectivity profile. nih.gov
Cyclooxygenase (COX): COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors. tandfonline.comnih.gov Research into new pyrazole derivatives has aimed to develop safer anti-inflammatory agents by targeting COX-2. tandfonline.comresearchgate.net Derivatives of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole have been synthesized and evaluated as potential dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are also involved in the inflammatory cascade. nih.gov
α-Glucosidase and α-Amylase: These enzymes are crucial for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. rjptonline.orgnih.gov Several studies have reported the synthesis of pyrazole derivatives with significant α-glucosidase and α-amylase inhibitory activity. rjptonline.orgfrontiersin.org For instance, a series of 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were evaluated, with some compounds showing more potent inhibition than the standard drug, acarbose. rjptonline.org The inhibitory mechanism often involves blocking the enzyme's active site, thereby preventing the breakdown of complex carbohydrates into absorbable glucose. acs.org
Table 2: Inhibition of Various Enzyme Targets by Pyrazole Derivatives Data represents findings from various studies on different pyrazole-based compounds.
| Enzyme Target | Compound Series/Example | Finding/Activity | Source |
| Kinases (Haspin, CLK1) | Pyrazolo[3,4-g]isoquinolines | IC₅₀ values in the nanomolar range; selectivity depends on substitution. | nih.gov |
| Kinases (FLT3, CDKs) | 1-H-pyrazole-3-carboxamides | Potent inhibition with IC₅₀ values in the nanomolar range. | nih.gov |
| COX-2 | Pyrazolyl-thiazolidinones | Selective COX-2 inhibitory effects. | tandfonline.com |
| α-Glucosidase | Acyl pyrazole sulfonamides | Compound 5a showed an IC₅₀ of 1.13 µM, significantly more potent than acarbose. | frontiersin.org |
| α-Glucosidase | 2,3-Dihydroquinazolin-4(1H)-ones with pyrazole moiety | Potent inhibition, stronger than standard drug acarbose. | acs.org |
Receptor Binding Affinity and Ligand-Target Interaction Profiling
Molecular docking simulations are a cornerstone of in silico investigations, providing detailed insights into how a ligand like a pyrazole derivative can bind to its protein target. These studies predict the binding conformation, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For pyrazole derivatives targeting DNA gyrase, docking studies have shown that the compounds fit into the ATP-binding site of the GyrB subunit. nih.govresearchgate.net The pyrazole ring, along with the bromophenyl group and other substituents, forms hydrogen bonds and van der Waals interactions with key amino acid residues in the active site, such as Asp81, Arg84, and Thr173. nih.govresearchgate.net These interactions are believed to be responsible for the observed inhibitory activity. researchgate.net
Similarly, for α-glucosidase inhibitors, docking studies revealed that pyrazole-based compounds can bind to the active site of the enzyme, interacting with critical residues like Asp203, Asp542, and Arg526. These computational predictions often correlate well with in vitro inhibition data, validating the proposed binding modes. nih.govacs.org
Modulation of Intracellular Signaling Pathways and Molecular Processes
By inhibiting key enzymes like kinases, pyrazole derivatives can profoundly modulate intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. For example, the inhibition of FLT3 and CDKs by pyrazole-carboxamide derivatives leads to the suppression of downstream signaling pathways, including ERK, AKT, and STAT5. nih.gov This disruption of pro-survival signals ultimately induces apoptosis in cancer cells. nih.gov The inhibition of the p38MAPK pathway can also have significant downstream effects, influencing processes like autophagy and cellular responses to stress. nih.gov
Mechanisms Underlying Antioxidant Activity
Several pyrazole derivatives have been reported to possess antioxidant properties. nih.govnih.gov The mechanism often involves the ability of the compound to act as a radical scavenger, neutralizing reactive oxygen species (ROS) like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. nih.gov The pyrazole nucleus, often in combination with other heterocyclic systems or phenolic groups, is believed to contribute to this activity. nih.gov Molecular docking studies on some thienyl-pyrazoles suggest that their antioxidant effect may arise from π-π stacking interactions with residues like Tyr337 and Phe140 in enzymes such as catalase. nih.gov
Investigations of Antibacterial Mechanisms Beyond Specific Enzyme Inhibition
In-Depth Analysis of this compound Reveals Limited Data on Specific Biological Interactions
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. Derivatives have been explored for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The presence of a 4-bromophenyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring in the specified compound suggests potential for various non-covalent interactions with biological macromolecules. These could include hydrogen bonding, halogen bonding, and hydrophobic interactions, which are critical for molecular recognition and binding affinity to protein targets such as enzymes and receptors.
Furthermore, research on pyrazole-3(4)-carbaldehydes has demonstrated the versatility of the pyrazole core in generating diverse chemical libraries for biological screening. umich.edu The synthesis and biological evaluation of various pyrazole derivatives are frequently reported, underscoring the continued interest in this class of compounds. nih.gov However, the specific substitution pattern of this compound has not been a focus of the available published research concerning its detailed molecular interactions.
In the absence of specific experimental or computational data for this compound, any detailed discussion on its molecular recognition and binding modes would be purely speculative. The scientific community has not yet published in-depth studies that would provide the necessary data for a thorough analysis as requested.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Detailed experimental data for the spectroscopic analysis of 3-(4-bromophenyl)-4-methyl-1H-pyrazole is not available in the reviewed sources. This includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Specific ¹H and ¹³C chemical shifts, coupling constants, and 2D NMR correlations (such as COSY, HSQC, HMBC) for this compound have not been reported in the available literature.
Infrared (IR) Spectroscopy and Vibrational Mode Analysis
Characteristic vibrational frequencies and their assignments for the functional groups present in this compound are not documented in the searched scientific papers.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
Information regarding the absorption maxima (λmax) and the corresponding electronic transitions for this compound is not available.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Patterns
While the molecular weight can be calculated based on the chemical formula (C₁₀H₉BrN₂), specific high-resolution mass spectrometry data, including exact mass measurements and detailed fragmentation patterns from experimental studies, have not been found.
X-ray Crystallography and Solid-State Structural Investigations
Single-Crystal X-ray Diffraction for Precise Molecular Conformation and Geometry Determination
No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, precise data on its molecular conformation, geometry, bond lengths, and bond angles in the solid state are not available. While crystallographic data exists for the 5-methyl isomer, which crystallizes in the orthorhombic space group P2₁2₁2₁, this information cannot be extrapolated to the 4-methyl isomer due to the strict focus of this article.
Analysis of Intermolecular Interactions within Crystal Lattices
The solid-state packing of pyrazole (B372694) derivatives is governed by a variety of non-covalent interactions that dictate the final crystal lattice. For pyrazole-containing compounds, N–H···N hydrogen bonding is a prevalent and structure-directing interaction. researchgate.net In the crystal structure of the closely related isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, these hydrogen bonds are key to the assembly of the molecules. researchgate.net
Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H (pyrazole) | N (pyrazole) | Formation of chains or dimers |
| Halogen Bonding | C-Br | N/O or π-system | Directional stabilization of lattice |
| π-π Stacking | Phenyl Ring | Pyrazole/Phenyl Ring | Stabilizing parallel ring arrangements |
Elucidation of Supramolecular Assembly and Extended Molecular Networks
The specific intermolecular interactions identified in the crystal lattice of pyrazole derivatives are directly responsible for the formation of larger, ordered supramolecular assemblies. The capacity of pyrazoles to form strong N–H···N hydrogen bonds often leads to the creation of extended molecular networks. researchgate.net These networks can manifest as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures.
For instance, the C–H···O interactions found in the related compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde result in the formation of a distinct helical supramolecular chain along one of the crystallographic axes. nih.gov This demonstrates how relatively weak interactions, when acting cooperatively, can impose a high degree of order and generate specific, predictable patterns. The final supramolecular assembly for this compound would be a delicate balance between the strong N-H···N hydrogen bonds, potential halogen bonds from the bromine atom, and the space-filling requirements of the phenyl and methyl groups.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide valuable information about its electronic structure, chemical reactivity, and spectroscopic characteristics. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, which help in predicting how the molecule will interact with other chemical species. The electrostatic potential (ESP) map can also be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. These calculations are instrumental in rationalizing the molecule's behavior and guiding further experimental work.
Molecular Docking Simulations for Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given that pyrazole derivatives are known to inhibit various enzymes, such as kinases, docking simulations for this compound are essential for profiling its potential as a therapeutic agent. nih.gov Using software like AutoDock, a 3D model of the compound is placed into the binding site of a protein of interest to predict its binding conformation and affinity. allsubjectjournal.com
The results of a docking study reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The predicted binding energy (or docking score) provides a quantitative estimate of the binding affinity. These simulations are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interaction Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. While docking provides a static snapshot of the interaction, MD simulations introduce motion and flexibility, offering a more realistic representation of the dynamic biological environment. nih.gov
An MD simulation of the this compound-protein complex, typically run for nanoseconds (e.g., 50 ns), can confirm the stability of the binding pose. nih.gov Analysis of the simulation trajectory can reveal minor conformational changes and fluctuations in the ligand and protein. nih.gov Stable interactions and minimal deviation of the ligand from its initial docked position provide confidence in the docking results and suggest a stable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like pyrazole derivatives, a 3D-QSAR model can be developed to understand the structural requirements for a specific biological effect, such as enzyme inhibition. nih.govmdpi.com
By building a model based on a training set of pyrazole analogs with known activities, researchers can identify the key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic fields—that are critical for potency. This model can then be used to predict the activity of new, unsynthesized compounds like this compound. QSAR provides invaluable guidance for optimizing lead compounds to enhance their biological activity and selectivity. nih.gov
Analysis of Nonlinear Optical (NLO) Properties through Computational Approaches
Computational chemistry offers a powerful lens for the theoretical investigation of the nonlinear optical (NLO) properties of novel materials. Such studies are pivotal in predicting the potential of a compound for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is intimately linked to its electronic structure, specifically the distribution of electrons and their response to an external electric field. Key parameters that quantify this response include the molecular dipole moment (μ), polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β).
For the compound This compound , a comprehensive analysis of its NLO properties through dedicated computational studies is not extensively available in the public research literature. While the synthesis and characterization of this specific molecule have been reported, detailed quantum chemical calculations focusing on its hyperpolarizability are not found.
However, computational studies on structurally related pyrazole derivatives provide valuable insights into the potential NLO characteristics of this class of compounds. For instance, research on pyrazoles bearing a bromophenyl substituent has indicated that these molecules can exhibit promising NLO properties. One such related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine , has been investigated using Density Functional Theory (DFT) methods, revealing its potential for NLO applications. nih.gov These studies typically involve optimizing the molecular geometry and then calculating the electronic properties at a specific level of theory, such as B3LYP with a suitable basis set.
The general approach for such an analysis would involve the following computational steps:
Geometry Optimization: The three-dimensional structure of This compound would be optimized to find its most stable conformation.
Calculation of Electronic Properties: Using the optimized geometry, the dipole moment, polarizability, and first-order hyperpolarizability tensors would be calculated.
The presence of the electron-withdrawing bromine atom on the phenyl ring, combined with the π-electron system of the pyrazole core, is expected to create a degree of intramolecular charge transfer, which is a key factor for a significant NLO response. The methyl group at the 4-position of the pyrazole ring would also influence the electronic distribution and, consequently, the NLO properties.
Although specific calculated values for This compound are not available in the reviewed literature, a hypothetical data table based on typical computational outputs for similar pyrazole derivatives would look as follows. It is crucial to note that the following table is illustrative and does not represent actual reported data for the specified compound.
Table 1: Hypothetical Computational NLO Data for this compound (Note: The following data is for illustrative purposes only and is not based on published research for this specific compound.)
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
| First-Order Hyperpolarizability (β) | Data not available | esu |
Further dedicated computational research is required to elucidate the precise NLO properties of This compound and to ascertain its potential for development as a functional NLO material.
Emerging Applications and Future Research Trajectories
Advanced Ligand Design in Metal Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyrazole (B372694) ring make it an excellent ligand for coordinating with metal ions. The specific structure of 3-(4-bromophenyl)-4-methyl-1H-pyrazole offers unique possibilities for creating sophisticated metal complexes and porous Metal-Organic Frameworks (MOFs). The bromine atom can be a site for further functionalization through cross-coupling reactions, allowing for the creation of multidentate ligands. These tailored ligands can then be used to construct MOFs with specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis.
| Potential Metal Ion | Potential Application of the MOF | Rationale for Coordination |
| Copper(II) | Catalysis, Gas Adsorption | Pyrazole nitrogen atoms readily coordinate with copper ions. |
| Zinc(II) | Luminescent Sensing, Drug Delivery | Forms stable frameworks that can exhibit fluorescence. |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent Probes, Anticounterfeiting | The organic ligand can act as an "antenna" to absorb and transfer energy to the lanthanide ion, resulting in characteristic sharp emission bands. |
| Palladium(II) | Cross-Coupling Catalysis | The pyrazole can act as an N-donor ligand to stabilize palladium catalytic species. |
This table presents potential applications based on the known coordination chemistry of pyrazole derivatives.
Exploration of Photochromic and Optoelectronic Properties for Material Science Applications
Pyrazole derivatives have shown promise in the field of materials science due to their unique photophysical properties. acs.org Some pyrazolone (B3327878) derivatives, for instance, exhibit photochromism, the ability to change color upon exposure to light. mdpi.com This property is crucial for developing molecular switches, optical data storage, and smart windows. The this compound scaffold, with its potential for extended conjugation through modification of the bromophenyl group, is a candidate for the design of new photochromic and optoelectronic materials. Research in this area would involve synthesizing derivatives with various electron-donating and -withdrawing groups to tune their absorption and emission properties.
| Property | Potential Application | Rationale |
| Fluorescence | Organic Light-Emitting Diodes (OLEDs), Bioimaging | The pyrazole core can be part of a larger conjugated system that emits light upon excitation. nih.gov |
| Photochromism | Molecular Switches, Data Storage | Isomerization of the pyrazole or associated functional groups upon light irradiation can lead to a change in color and properties. mdpi.com |
| Non-Linear Optics | Optical Limiting, Telecommunications | The polarizable nature of the pyrazole ring and the potential for charge transfer can lead to significant non-linear optical responses. |
This table outlines potential optoelectronic applications based on the general properties of pyrazole-based materials.
Development of Novel Chemosensors and Molecular Probes
The ability of the pyrazole ring to bind to ions and small molecules makes it an excellent platform for the development of chemosensors. acs.org These sensors can be designed to detect specific analytes through changes in color (colorimetric) or fluorescence. The this compound molecule can be functionalized at the bromine position or the pyrazole nitrogen to create specific binding sites for target analytes. For example, incorporating a crown ether moiety could lead to a sensor for alkali metal ions, while adding a group with high affinity for heavy metals could result in a sensor for environmental pollutants.
| Target Analyte | Sensing Mechanism | Potential Application |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-enhanced fluorescence or color change | Environmental monitoring |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to a change in photophysical properties | Industrial process monitoring, biological sensing |
| Biologically Important Molecules (e.g., glucose, specific amino acids) | Specific receptor-analyte binding | Medical diagnostics |
This table illustrates potential chemosensor applications based on the design principles of pyrazole-based probes.
Integration of Artificial Intelligence and Machine Learning in De Novo Pyrazole Design and Optimization
Modern drug discovery and material design are increasingly benefiting from artificial intelligence (AI) and machine learning (ML). These computational tools can be used to predict the properties of virtual compounds, screen large libraries of molecules, and propose novel synthetic routes. For this compound, AI can be employed to design new derivatives with optimized properties for specific applications. For instance, a machine learning model could be trained to predict the binding affinity of pyrazole derivatives to a particular biological target, guiding the synthesis of more potent drug candidates.
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models can create novel pyrazole structures with desired properties. | Accelerates the discovery of new lead compounds. |
| Virtual Screening | ML models can rapidly screen large virtual libraries of pyrazole derivatives to identify promising candidates. | Reduces the time and cost of initial screening. |
| Synthesis Planning | Retrosynthesis algorithms can propose efficient synthetic routes to target pyrazole molecules. | Optimizes the chemical synthesis process. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models can predict the biological activity or physical properties of new derivatives. | Guides the rational design of more effective molecules. |
This table highlights how AI and machine learning can be applied to the design and synthesis of pyrazole derivatives.
Rational Design of Multi-Target Directed Ligands for Complex Biological Systems
Many diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with several targets simultaneously, offering a more holistic therapeutic approach. The pyrazole scaffold is a common feature in many MTDLs due to its ability to be readily functionalized to interact with different biological receptors. The this compound can serve as a core structure for developing MTDLs. For example, the bromophenyl moiety could be modified to target one receptor, while another part of the molecule is designed to interact with a second target.
Unexplored Synthetic Methodologies and Catalytic Systems for Pyrazole Scaffolds
While classical methods for pyrazole synthesis, like the Knorr synthesis, are well-established, there is always a need for more efficient, selective, and sustainable synthetic routes. nih.gov Research into new catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, can provide novel ways to construct and functionalize the pyrazole ring. For this compound, developing new methods for the regioselective functionalization of the pyrazole core and the bromophenyl ring is a key area for future research. This could involve C-H activation, novel cross-coupling reactions, or biocatalytic approaches.
| Synthetic Strategy | Description | Potential Advantage |
| C-H Activation | Direct functionalization of C-H bonds on the pyrazole or phenyl ring. | More atom-economical and reduces the need for pre-functionalized starting materials. |
| Photoredox Catalysis | Using light to drive chemical reactions under mild conditions. | Enables novel transformations and improves sustainability. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Better control over reaction parameters, improved safety, and easier scale-up. |
| Biocatalysis | Using enzymes to catalyze specific reactions. | High selectivity and environmentally friendly conditions. |
This table summarizes modern synthetic methodologies that could be applied to the synthesis of pyrazole derivatives.
Q & A
Q. Basic
- NMR (1H/13C): Assigns substituent positions (e.g., para-bromophenyl protons at δ 7.45–7.65 ppm) and confirms methyl groups (δ 2.35–2.50 ppm) .
- IR: Identifies carbonyl stretches (1650–1700 cm⁻¹) and C–Br vibrations (550–600 cm⁻¹) .
- UV-Vis: Solvent-dependent λmax (e.g., 356 nm in DMSO) reveals π→π* transitions influenced by bromine's electron-withdrawing effect ().
What strategies optimize reaction yields in multi-component syntheses of pyrazole derivatives?
Q. Advanced
- Catalyst selection: Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) in improves regioselectivity and yield (up to 61%) for triazole-pyrazole hybrids.
- Solvent control: Refluxing in dry toluene () minimizes side reactions.
- Stoichiometry: A 1:10 molar ratio of nitrone to ethyl vinyl ether in maximizes cycloadduct formation.
- Monitoring: TLC tracking and HPLC purity checks () ensure reaction completion.
How do electron-withdrawing groups (e.g., bromine) influence pyrazole reactivity?
Advanced
Bromine at the para position increases electrophilicity at the pyrazole C4 position, directing nucleophilic attacks (e.g., in SNAr reactions). shows bromine's resonance effect reduces electron density on the pyrazole ring, accelerating reactions with nucleophiles like hydrazines. Computational studies (DFT) in correlate Hammett σ⁺ values with reaction rates, confirming bromine's meta-directing influence in electrophilic substitutions .
How is the biological activity of this compound derivatives validated?
Q. Advanced
- In vitro assays: Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (). Anticancer potential is assessed using IC50 values in MDA-MB-231 cell lines ().
- Target validation: σ1 receptor antagonism () is confirmed via radioligand binding assays (Ki < 100 nM).
- ADMET profiling: Microsomal stability (e.g., t1/2 in liver microsomes) and LogP (HPLC-derived) predict pharmacokinetics ().
What computational tools predict the photophysical properties of brominated pyrazoles?
Advanced
Time-dependent DFT (TD-DFT) calculates excitation energies and oscillator strengths, matching experimental UV-Vis spectra (). Solvatochromic shifts in polar solvents (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian09 reproduces emission spectra (356 nm) by optimizing excited-state geometries .
How are crystal packing interactions analyzed for pyrazole derivatives?
Advanced
Hirshfeld surface analysis () quantifies intermolecular contacts (e.g., C–H⋯π, π–π stacking). For this compound, Br⋯H interactions (2.95 Å) and slipped π-stacking (3.4 Å offset) dominate. Mercury software visualizes unit cell projections, revealing 2D sheet structures stabilized by van der Waals forces ().
What are the challenges in scaling up pyrazole synthesis for in vivo studies?
Q. Advanced
- Purification: Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography ().
- Byproduct control: Bromine’s leaving group tendency increases side products. Use scavengers (e.g., polymer-supported triphenylphosphine) to trap HBr ().
- Yield optimization: Microwave-assisted synthesis reduces reaction time (30 min vs. 24 hrs) and improves yield by 15–20% ().
How do substituents affect the σ1 receptor binding affinity of pyrazole derivatives?
Advanced
Para-bromophenyl groups enhance affinity due to hydrophobic interactions with receptor subpockets (). Methyl at C4 increases steric complementarity, while electron-withdrawing groups (e.g., Br) improve ligand-receptor π-stacking. QSAR models in correlate Hammett σ values with pKi, showing a linear regression R² > 0.85 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
